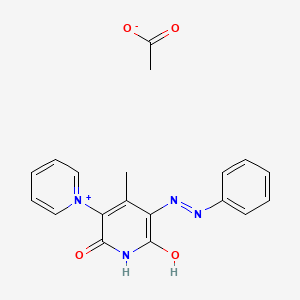![molecular formula C8H22NPSi B14479017 Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 64867-27-2](/img/structure/B14479017.png)
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a phosphorus atom bonded to a diethyl group, a methyl group, and a trimethylsilyl-imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of diethylphosphine with trimethylsilyl-imino compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through distillation or chromatography to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the transition metal complex formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane include:
Trimethylphosphine: A simpler phosphine with three methyl groups.
Diethylphosphine: A phosphine with two ethyl groups.
Trimethylsilylphosphine: A phosphine with a trimethylsilyl group.
Uniqueness
This compound is unique due to its combination of diethyl, methyl, and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and catalysis, offering advantages in terms of selectivity and reactivity compared to simpler phosphines .
Properties
CAS No. |
64867-27-2 |
|---|---|
Molecular Formula |
C8H22NPSi |
Molecular Weight |
191.33 g/mol |
IUPAC Name |
diethyl-methyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C8H22NPSi/c1-7-10(3,8-2)9-11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
QMLFBSPMAKQACC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=N[Si](C)(C)C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
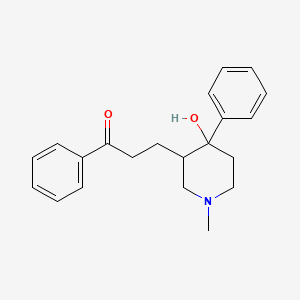
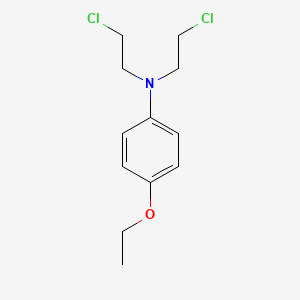
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
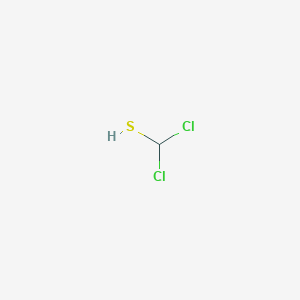
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
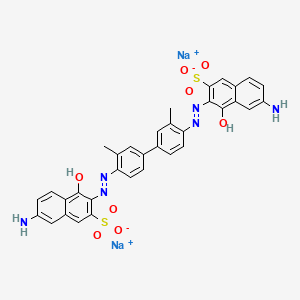
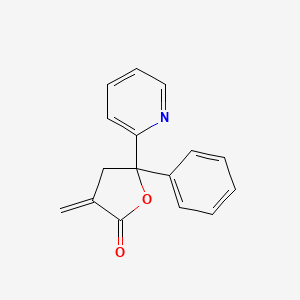
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
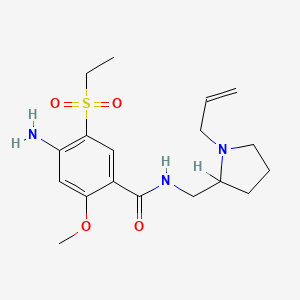
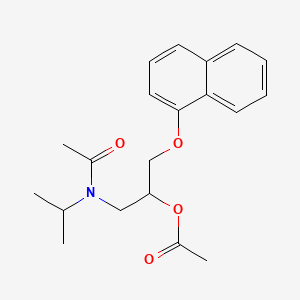
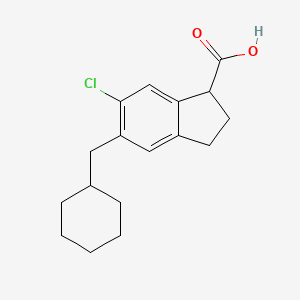
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
